molecular formula C5H7F2NO2 B13090873 3-(Difluoromethoxy)pyrrolidin-2-one

3-(Difluoromethoxy)pyrrolidin-2-one

Cat. No.: B13090873
M. Wt: 151.11 g/mol
InChI Key: KZFCAXQHDCJGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the difluoromethoxy group in this compound adds unique chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ethers in the presence of a base to introduce the difluoromethoxy group into the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Difluoromethoxy)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the difluoromethoxy group.

    3-Iodopyrrolidin-2-one: A similar compound with an iodine substituent.

    Pyrrolidine-2,5-dione: A related compound with an additional carbonyl group.

Uniqueness

3-(Difluoromethoxy)pyrrolidin-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C5H7F2NO2

Molecular Weight

151.11 g/mol

IUPAC Name

3-(difluoromethoxy)pyrrolidin-2-one

InChI

InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)

InChI Key

KZFCAXQHDCJGTK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.